molecular formula C12H17N3O3 B4607739 ETHYL 2-[({[1-(4-PYRIDYL)ETHYL]AMINO}CARBONYL)AMINO]ACETATE

ETHYL 2-[({[1-(4-PYRIDYL)ETHYL]AMINO}CARBONYL)AMINO]ACETATE

Cat. No.: B4607739
M. Wt: 251.28 g/mol
InChI Key: GQZVWXMWXBRFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[({[1-(4-PYRIDYL)ETHYL]AMINO}CARBONYL)AMINO]ACETATE is a complex organic compound that features a pyridine ring, an ethyl group, and an amino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[({[1-(4-PYRIDYL)ETHYL]AMINO}CARBONYL)AMINO]ACETATE typically involves the reaction of ethyl acetate with 1-(4-pyridyl)ethylamine under controlled conditions. The reaction is facilitated by the presence of a catalyst, often a palladium-based compound, which promotes the formation of the desired product through a series of condensation and cyclization steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[({[1-(4-PYRIDYL)ETHYL]AMINO}CARBONYL)AMINO]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines .

Scientific Research Applications

ETHYL 2-[({[1-(4-PYRIDYL)ETHYL]AMINO}CARBONYL)AMINO]ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-[({[1-(4-PYRIDYL)ETHYL]AMINO}CARBONYL)AMINO]ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity .

Properties

IUPAC Name

ethyl 2-(1-pyridin-4-ylethylcarbamoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-3-18-11(16)8-14-12(17)15-9(2)10-4-6-13-7-5-10/h4-7,9H,3,8H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZVWXMWXBRFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC(C)C1=CC=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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